{(5Z)-4-oxo-5-[(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including thiazolidine, pyridopyrimidine, and phenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridopyrimidine core, followed by the introduction of the phenoxy group and the thiazolidine ring. The final step involves the formation of the acetic acid moiety.
Pyridopyrimidine Core Formation: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and carboxylic acids or their derivatives.
Phenoxy Group Introduction: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives.
Thiazolidine Ring Formation: This step involves the reaction of thiourea with appropriate carbonyl compounds to form the thiazolidine ring.
Acetic Acid Moiety Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or pyridopyrimidine moieties.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-({9-METHYL-4-OXO-2-[(2-PHENYLETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
- 6-((5Z)-5-{[2-(4-MORPHOLINYL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID
Uniqueness
2-[(5Z)-4-OXO-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H13N3O5S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C20H13N3O5S2/c24-16(25)11-23-19(27)14(30-20(23)29)10-13-17(28-12-6-2-1-3-7-12)21-15-8-4-5-9-22(15)18(13)26/h1-10H,11H2,(H,24,25)/b14-10- |
InChI Key |
ZVEUOSSWRFPTGN-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
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